(R)-N-Ethyl-N-methylpyrrolidin-3-amine

Catalog No.
S13450287
CAS No.
M.F
C7H16N2
M. Wt
128.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-N-Ethyl-N-methylpyrrolidin-3-amine

Product Name

(R)-N-Ethyl-N-methylpyrrolidin-3-amine

IUPAC Name

(3R)-N-ethyl-N-methylpyrrolidin-3-amine

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

InChI

InChI=1S/C7H16N2/c1-3-9(2)7-4-5-8-6-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

YVPGYPWDDYIQJP-SSDOTTSWSA-N

Canonical SMILES

CCN(C)C1CCNC1

Isomeric SMILES

CCN(C)[C@@H]1CCNC1

(R)-N-Ethyl-N-methylpyrrolidin-3-amine, also known as N'-ethyl-N'-[(3R)-1-methylpyrrolidin-3-yl]ethane-1,2-diamine, is a chiral small molecule with the molecular formula C8H19N3 and a molecular weight of 157.26 g/mol. This compound features a unique structure comprising an ethyl group, a methylpyrrolidine ring, and an ethane-1,2-diamine backbone. Its stereochemistry is significant for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form amine oxides.
  • Reduction: Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride, yielding various amine derivatives.
  • Substitution: Nucleophilic substitution reactions may occur where the ethyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Reaction TypeCommon ReagentsTypical Solvents
OxidationPotassium permanganate, hydrogen peroxideEthanol, tetrahydrofuran
ReductionSodium borohydride, lithium aluminum hydrideEthanol, dichloromethane
SubstitutionAlkyl halides, acyl chloridesAnhydrous conditions

The biological activity of (R)-N-Ethyl-N-methylpyrrolidin-3-amine is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound modulates the activity of these targets through binding interactions, which can lead to significant changes in biological pathways. Its potential applications include roles in drug development and therapeutic interventions.

The synthesis of (R)-N-Ethyl-N-methylpyrrolidin-3-amine typically involves the reaction of ethylamine with 1-methylpyrrolidine-3-carboxaldehyde. This process may include steps such as reduction and amination under controlled conditions:

  • Starting Materials: Ethylamine and 1-methylpyrrolidine-3-carboxaldehyde.
  • Reaction Conditions: Use of reducing agents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
  • Industrial Production: On a larger scale, continuous flow synthesis methods may be utilized to optimize yield and purity.

(R)-N-Ethyl-N-methylpyrrolidin-3-amine has diverse applications across various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis due to its biological activity.
  • Research: Serves as a scaffold for developing new compounds in medicinal chemistry.
  • Industrial Chemistry: Employed in the synthesis of other complex organic molecules.

Studies on the interactions of (R)-N-Ethyl-N-methylpyrrolidin-3-amine with biological targets have shown that it can effectively bind to specific receptors and enzymes. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, influencing pathways related to neurotransmission and metabolic processes. Further research is ongoing to elucidate its full pharmacological profile and potential therapeutic uses.

Several compounds share structural similarities with (R)-N-Ethyl-N-methylpyrrolidin-3-amine. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
(S)-N-Ethyl-N-methylpyrrolidin-3-amineSimilar backbone but different stereochemistryPotentially different biological activity due to chirality
N-Methylpyrrolidin-3-amineLacks the ethyl substituentSimpler structure; less steric hindrance
N,N-Diethylpyrrolidin-3-amineTwo ethyl groups instead of oneIncreased lipophilicity; altered solubility properties

The unique chiral configuration of (R)-N-Ethyl-N-methylpyrrolidin-3-amine contributes significantly to its distinct biological properties compared to similar compounds. This chirality is crucial for its interaction with biological systems, making it a valuable compound in medicinal chemistry .

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

128.131348519 g/mol

Monoisotopic Mass

128.131348519 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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